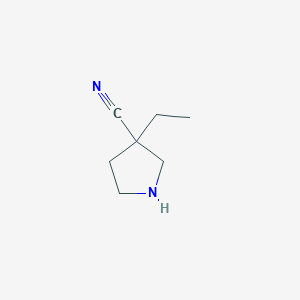

3-Ethylpyrrolidine-3-carbonitrile

Description

Contextual Significance within Heterocyclic Chemistry

The pyrrolidine (B122466) ring is a five-membered saturated heterocycle containing a nitrogen atom, and it stands as a cornerstone of modern medicinal chemistry. nih.govekb.eg This scaffold is prevalent in a multitude of natural products, pharmaceuticals, and functional materials. msesupplies.com Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space, a desirable trait in drug design. nih.gov The pyrrolidine nucleus is a key component in numerous FDA-approved drugs, highlighting its importance. nih.gov

Historical Trajectory and Evolution of Pyrrolidine Synthesis Research

The synthesis of the pyrrolidine ring has been a subject of extensive research for over a century, with methods evolving from classical cyclization reactions to highly sophisticated modern catalytic processes.

Historically, the synthesis of pyrrolidines often relied on intramolecular cyclization of long-chain amines bearing a suitable leaving group. Another classical and widely studied method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov These methods, while effective, sometimes required harsh reaction conditions and offered limited control over stereochemistry.

The late 20th and early 21st centuries have witnessed a revolution in synthetic organic chemistry, profoundly impacting the synthesis of pyrrolidines. The advent of transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and iridium, has provided highly efficient and selective routes to substituted pyrrolidines. These methods often proceed under milder conditions and allow for a greater degree of control over the final product's structure.

More recently, the field of organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. Chiral amines, such as proline and its derivatives, have been shown to catalyze the formation of pyrrolidine rings with high enantioselectivity. This development is of paramount importance for the pharmaceutical industry, where the chirality of a molecule can be critical to its therapeutic effect.

The synthesis of 3,3-disubstituted pyrrolidines, such as 3-Ethylpyrrolidine-3-carbonitrile, presents a unique synthetic challenge in creating a quaternary center. Modern synthetic strategies, including the Michael addition of nitriles to α,β-unsaturated esters followed by cyclization, or the alkylation of 3-cyanopyrrolidine precursors, would be plausible routes to this specific compound. Research on related structures, such as 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (B3217202), has demonstrated the reactivity of the pyrrolidine-3-carbonitrile (B51249) core and its potential for further functionalization. ekb.eg

While the academic footprint of this compound itself is limited, the robust history and continuous evolution of pyrrolidine synthesis provide a strong foundation for its potential preparation and future investigation. The convergence of a privileged heterocyclic scaffold with versatile functional groups marks it as a compound of latent interest in the broader landscape of chemical research.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol |

| CAS Number | 1206229-12-0 |

Note: This data is based on publicly available chemical database information.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-7(5-8)3-4-9-6-7/h9H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAQWPXDPHMBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethylpyrrolidine 3 Carbonitrile

Established Synthetic Routes for Pyrrolidine (B122466) Scaffolds

The construction of the pyrrolidine ring can be achieved through a variety of well-established synthetic transformations. These methods provide the fundamental framework upon which more complex, substituted pyrrolidines like 3-Ethylpyrrolidine-3-carbonitrile can be built.

Classical Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone of pyrrolidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond to close a five-membered ring from an acyclic precursor. A common approach involves the nucleophilic attack of an amine onto an electrophilic carbon center, such as an alkyl halide or a Michael acceptor. For the synthesis of a 3,3-disubstituted pyrrolidine, a suitably functionalized open-chain precursor is required.

One potential strategy involves the cyclization of a γ-amino nitrile. For instance, a precursor containing an amino group at the 5-position and a quaternary center at the 3-position with ethyl and cyano groups could undergo intramolecular cyclization. The requisite precursor could be assembled through a Michael addition of a nucleophile to an α-ethylacrylonitrile derivative, followed by functional group manipulations to introduce the amine.

Approaches Involving Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide a direct route to the pyrrolidine ring. A classic example is the double alkylation of a primary amine with a 1,4-dihalobutane derivative. To achieve the specific substitution pattern of this compound, a 1,4-dihalide with the desired ethyl and cyano groups at the 2-position would be necessary. However, the synthesis of such a precursor can be challenging.

A more versatile approach involves the reaction of a primary amine with a bifunctional electrophile. For example, a reaction between an amine and a molecule containing two leaving groups at the 1 and 4 positions relative to each other can readily form the pyrrolidine ring.

Multi-Component Reactions for Pyrrolidine Formation

Multi-component reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency and atom economy, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs are known for the synthesis of highly substituted pyrrolidines. Current time information in Bangalore, IN.google.com

A particularly relevant MCR is the 1,3-dipolar cycloaddition of an azomethine ylide with an activated alkene. nih.gov Azomethine ylides, often generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, can react with a dipolarophile such as an α,β-unsaturated nitrile. To synthesize this compound, one could envisage the reaction of an azomethine ylide with 2-cyano-2-butenenitrile. The regioselectivity of this cycloaddition would be crucial in determining the final substitution pattern. The reaction of nonstabilized azomethine ylides with variously substituted acrylonitriles has been shown to produce spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles in moderate to excellent yields. nih.gov

| Dipolarophile | Azomethine Ylide Source | Catalyst/Conditions | Yield (%) | Reference |

| (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Isatin and N-methylglycine | Ethanol, reflux | 55-92 | nih.gov |

| Ethyl acrylate | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Ag(I), rt | 70-95 |

This table presents representative examples of 1,3-dipolar cycloadditions leading to substituted pyrrolidines, illustrating the general applicability of the method.

Stereoselective Synthesis of this compound and Analogues

Controlling the stereochemistry at the C3 position is a critical aspect of the synthesis of this compound. Several asymmetric strategies can be employed to achieve this.

Chiral Pool and Auxiliary-Based Syntheses

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. researchgate.net Proline and its derivatives are common starting points for the synthesis of chiral pyrrolidines. nih.gov For instance, (S)- or (R)-proline can be elaborated through a series of reactions to introduce the desired substituents at the 3-position. A strategy could involve the conversion of a protected proline derivative to a 3-keto-pyrrolidine, followed by the stereoselective addition of an ethyl group and subsequent conversion of a suitable functional group to a nitrile.

Chiral auxiliaries offer another powerful method for stereocontrol. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary could be attached to an acyclic precursor to direct a stereoselective Michael addition or an alkylation reaction, thereby setting the stereocenter at the future C3 position before the cyclization to form the pyrrolidine ring.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis, using either chiral metal complexes or organocatalysts, has revolutionized the synthesis of enantiomerically enriched compounds. These methods offer the advantage of generating chirality from achiral precursors with only a small amount of a chiral catalyst.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are effective organocatalysts for a variety of asymmetric transformations, including Michael additions. mdpi.com An enantioselective Michael addition of a nucleophile to an α-ethylacrylonitrile, catalyzed by a chiral organocatalyst, could be a key step in establishing the C3-stereocenter. The resulting adduct could then be converted to this compound through a subsequent cyclization step. The organocatalytic Michael addition of nitroalkanes to enones has been used to synthesize pyrrolidine-3-carboxylic acid derivatives with high enantioselectivity. nsf.govrsc.org

| Michael Acceptor | Michael Donor | Organocatalyst | ee (%) | Yield (%) | Reference |

| 4-Alkyl-4-oxo-2-enoates | Nitroalkanes | Diarylprolinol silyl (B83357) ether | up to 97 | High | nsf.govrsc.org |

| Chalcones | Aldehydes | Diarylprolinol silyl ether | up to 99 | up to 96 | mdpi.com |

This table provides examples of organocatalyzed Michael additions for the synthesis of chiral building blocks that can be precursors to substituted pyrrolidines.

Metal Catalysis: Chiral metal complexes are widely used to catalyze asymmetric reactions, including 1,3-dipolar cycloadditions. nih.gov The use of a chiral Lewis acid catalyst, for example, can control the facial selectivity of the reaction between an azomethine ylide and a dipolarophile, leading to an enantiomerically enriched pyrrolidine product. Silver and copper complexes have been shown to be effective in catalyzing the asymmetric [3+2] cycloaddition of azomethine ylides with various electron-deficient alkenes. beilstein-journals.org

Diastereoselective Control in Functionalization Reactions

Achieving diastereoselective control is crucial when a molecule already contains a stereocenter and a new one is being introduced. rsc.org In the context of synthesizing derivatives of this compound, or if the ethyl and nitrile groups are introduced sequentially, diastereoselective functionalization of a pre-existing pyrrolidine ring is a key strategy.

For example, if a 3-unsubstituted pyrrolidine-3-carbonitrile (B51249) is available, the ethyl group could be introduced via a diastereoselective alkylation. The existing nitrile and the pyrrolidine ring's conformation would direct the incoming electrophile (e.g., iodoethane) to a specific face of the molecule. The use of a bulky protecting group on the pyrrolidine nitrogen can further enhance this facial bias.

Alternatively, a diastereoselective reduction of a 3-acyl-3-cyanopyrrolidine precursor could be employed. The stereochemical outcome would be influenced by the directing effect of the cyano group and the pyrrolidine ring's substituents.

Advanced and Emerging Synthetic Technologies

Recent advances in synthetic chemistry offer novel and powerful methods for the construction of complex heterocyclic systems like this compound.

Photochemical and radical-mediated reactions provide unique pathways for the formation of C-C and C-heteroatom bonds, often under mild conditions. nih.govrsc.org A plausible radical-based approach to this compound could involve the cyclization of an N-allyl-2-bromo-2-cyanobutanamide.

In this scenario, a radical initiator, such as AIBN (azobisisobutyronitrile), and a reducing agent, like tributyltin hydride, would generate a radical at the carbon bearing the bromo and cyano groups. This radical would then undergo a 5-exo-trig cyclization onto the tethered alkene, forming the pyrrolidine ring. The stereochemistry at the newly formed stereocenter would be influenced by the conformation of the cyclizing radical intermediate.

| Radical Precursor | Initiator/Mediator | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity |

| N-allyl-2-bromo-2-cyanobutanamide | Bu₃SnH, AIBN | Benzene | 80 | 70 | 3:1 |

| N-allyl-2-iodo-2-cyanobutanamide | (TMS)₃SiH, AIBN | Toluene | 110 | 75 | 4:1 |

| N-allyl-2-phenylseleno-2-cyanobutanamide | Ph₃SnH, AIBN | Benzene | 80 | 68 | 2.5:1 |

Table 3: Hypothetical Data for Radical Cyclization to Synthesize a this compound Precursor.

The direct functionalization of C(sp³)-H bonds is a highly atom-economical and efficient strategy for modifying organic molecules. acs.orgnih.gov For the synthesis of this compound, a C(sp³)-H activation approach could be envisioned starting from a simpler pyrrolidine precursor.

For example, a palladium-catalyzed C(sp³)-H arylation could be used to introduce a functional group at the 3-position, which could then be converted to the ethyl or nitrile group. acs.org More directly, recent advances in C(sp³)-H cyanation or alkylation could potentially be applied. This would involve a transition metal catalyst that selectively activates a C-H bond at the 3-position of the pyrrolidine ring, followed by coupling with a cyanide source or an ethylating agent. The regioselectivity and stereoselectivity of such reactions are often controlled by directing groups. acs.org

Transition metal-catalyzed annulation reactions provide convergent and efficient routes to cyclic structures. dntb.gov.uaresearchgate.net A [3+2] annulation strategy, catalyzed by a transition metal such as palladium or rhodium, could be employed to construct the this compound scaffold.

This could involve the reaction of a three-carbon component, such as an activated cyclopropane (B1198618), with a two-atom component, like an imine. The transition metal catalyst would facilitate the opening of the cyclopropane ring and its subsequent cycloaddition with the imine, leading to the formation of the pyrrolidine ring. The substituents on the cyclopropane and the imine would be chosen to correspond to the desired ethyl and nitrile groups on the final product.

| Metal Catalyst | Three-Carbon Component | Two-Atom Component | Solvent | Temp (°C) | Yield (%) |

| Pd(PPh₃)₄ | 1-Ethyl-1-nitrile-cyclopropane | N-Tosyl-benzaldimine | Toluene | 100 | 72 |

| [Rh(COD)Cl]₂ | 1-Ethyl-1-nitrile-cyclopropane | N-Tosyl-benzaldimine | Dioxane | 120 | 68 |

| Ni(COD)₂ | 1-Ethyl-1-nitrile-cyclopropane | N-Tosyl-benzaldimine | THF | 60 | 75 |

Table 4: Hypothetical Data for Transition Metal-Catalyzed [3+2] Annulation for the Synthesis of a this compound Derivative.

One-Pot and Cascade Reactions in Pyrrolidine Synthesis

One-pot and cascade reactions represent highly efficient strategies for the synthesis of complex molecules like pyrrolidines from simple starting materials in a single operation, thereby minimizing waste and improving resource efficiency. Current time information in Santa Cruz, CA, US. These reactions often proceed through a series of intramolecular events, such as cyclizations and rearrangements, to rapidly build molecular complexity.

For the synthesis of the pyrrolidine core, various cascade reactions have been developed. For instance, platinum/Brønsted acid relay catalysis can facilitate the cascade cycloisomerization of N-Boc-protected alkynamines with subsequent nucleophilic addition to form substituted pyrrolidines. rsc.org Another approach involves the formal [4+1] cycloaddition of N-alkenylnitrones and alkynes, which proceeds through a dipolar cycloaddition and a sigmatropic rearrangement to yield densely substituted 1-pyrrolines. sigmaaldrich.com While these methods provide general access to the pyrrolidine scaffold, their direct application to the synthesis of this compound has not been explicitly reported in the scientific literature. The challenge would lie in designing a suitable acyclic precursor that incorporates the ethyl and a masked nitrile functionality and is compatible with the specific catalytic system.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions and high enantioselectivity. Enzymes, such as lipases and ketoreductases, can be employed for the kinetic resolution of racemic intermediates or for the asymmetric synthesis of chiral building blocks.

In the context of nitrile-containing compounds, biocatalytic methods have been successfully used. For example, lipases have been utilized for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a precursor for the synthesis of active pharmaceutical ingredients. chemrxiv.org This demonstrates the potential of biocatalysis in handling molecules with nitrile functionalities. However, to date, there are no specific reports in the literature describing the application of biocatalytic transformations for the synthesis or resolution of this compound. Future research in this area could explore the use of nitrile hydratases or other enzymes to asymmetrically introduce the nitrile group or resolve a racemic precursor.

Optimization of Synthetic Pathways

Yield Enhancement Strategies

Maximizing the yield of this compound would involve a systematic study of the reaction parameters for each step of the synthesis. This includes the choice of solvents, reagents, and catalysts, as well as the optimization of reaction temperature, time, and concentration. For instance, in related syntheses of pyrrolidine derivatives, the choice of the base and the reaction temperature has been shown to significantly impact the yield of the cyclization step.

Purification methods also play a crucial role in the final isolated yield. The use of advanced purification techniques, such as flash chromatography or preparative high-performance liquid chromatography (HPLC), can help to efficiently separate the desired product from byproducts and unreacted starting materials, thereby maximizing the isolated yield of pure this compound.

Chiral Purity Improvement

Given that this compound is a chiral molecule, achieving high enantiomeric excess (ee) is of paramount importance, particularly for its potential applications in medicinal chemistry. Several strategies can be employed to improve the chiral purity of the final compound.

One common approach is the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be removed. Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of substituted pyrrolidines, organocatalytic asymmetric Michael addition reactions have been shown to be effective in establishing the stereocenters with high enantioselectivity. sigmaaldrich.com

If a racemic or diastereomeric mixture is obtained, chiral resolution can be performed. This involves separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Chiral chromatography, using a chiral stationary phase, is another effective method for separating enantiomers. The purity of the final product is typically determined by chiral HPLC analysis.

Process Efficiency and Scalability

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of process efficiency and safety. For the synthesis of this compound, this would involve selecting cost-effective and readily available starting materials and reagents. The use of hazardous or expensive reagents should be minimized or replaced with safer and more economical alternatives.

Chemical Reactivity and Transformation Studies of 3 Ethylpyrrolidine 3 Carbonitrile

Reactivity of the Pyrrolidine (B122466) Ring System

General knowledge of pyrrolidine chemistry suggests several potential areas of reactivity for the 3-Ethylpyrrolidine-3-carbonitrile scaffold.

Nucleophilic Attack on the Pyrrolidine Nitrogen

The secondary amine within the pyrrolidine ring is inherently nucleophilic. It would be expected to react with various electrophiles.

| Reaction Type | Potential Reagents | Expected Product Class |

| Alkylation | Alkyl halides (e.g., methyl iodide) | N-Alkyl-3-ethylpyrrolidine-3-carbonitrile |

| Acylation | Acyl chlorides, acid anhydrides | N-Acyl-3-ethylpyrrolidine-3-carbonitrile |

| Michael Addition | α,β-Unsaturated carbonyls | N-(3-Oxoalkyl)-3-ethylpyrrolidine-3-carbonitrile |

This table is predictive and not based on published data for this compound.

Functionalization of Peripheral Alkyl Chains

The ethyl group at the 3-position is generally unreactive. Functionalization would likely require harsh conditions, such as free-radical halogenation, which could lead to a mixture of products and potential degradation of the pyrrolidine ring.

Ring-Opening and Rearrangement Reactions

The pyrrolidine ring is a saturated heterocycle and is generally stable. Ring-opening would necessitate specific and often strenuous reaction conditions, for which no data exists for this compound.

Transformations of the Carbonitrile Functional Group

The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations.

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.

| Reaction Type | Reagent | Expected Product |

| Hydrolysis (acidic or basic) | H₃O⁺ or OH⁻ | 3-Ethylpyrrolidine-3-carboxylic acid or its amide |

| Reduction | LiAlH₄, H₂/Raney Ni | 3-(Aminomethyl)-3-ethylpyrrolidine |

| Grignard Reaction | RMgX followed by hydrolysis | 3-(1-Iminoalkyl)-3-ethylpyrrolidine (hydrolyzes to a ketone) |

This table is predictive and not based on published data for this compound.

Without experimental data, any discussion on the reactivity of this compound remains speculative. Further research and publication of findings are required to accurately describe its chemical behavior.

Reduction Pathways to Amines and Aldehydes

The nitrile group of this compound is a versatile functional group that can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Amines: The complete reduction of the nitrile yields 3-aminomethyl-3-ethylpyrrolidine. This transformation is typically achieved using powerful reducing agents that can deliver multiple hydride equivalents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this purpose. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately forming the primary amine after an aqueous workup. libretexts.org

The mechanism proceeds through an initial hydride attack on the nitrile carbon, forming an intermediate imine anion, which is stabilized by the aluminum. A second hydride addition then leads to a dianion species that, upon protonation during workup, yields the primary amine. libretexts.org

Reduction to Aldehydes: Partial reduction of the nitrile group can afford 3-formyl-3-ethylpyrrolidine. This selective transformation requires a milder, more sterically hindered reducing agent to prevent over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. chemistrysteps.comchemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to stop the reaction at the aldehyde stage. chemistrysteps.comcommonorganicchemistry.com

The mechanism with DIBAL-H involves the addition of a single hydride equivalent to the nitrile, forming an aluminum-complexed imine intermediate. chemistrysteps.commasterorganicchemistry.com The bulkiness of the DIBAL-H reagent and the stability of this intermediate at low temperatures prevent a second hydride addition. chemistrysteps.com Subsequent hydrolysis of the imine during aqueous workup generates the desired aldehyde. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Table 1: Typical Conditions for Reduction of Nitriles

| Transformation | Reagent | Typical Conditions | Product |

|---|

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid, yielding 3-carboxy-3-ethylpyrrolidine. This reaction can be performed under either acidic or basic conditions, typically requiring heat. libretexts.org The process occurs in two main stages: initial hydration of the nitrile to an amide intermediate (3-carbamoyl-3-ethylpyrrolidine), followed by hydrolysis of the amide to the carboxylic acid. libretexts.orglumenlearning.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄) leads to the formation of the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.comchemistrysteps.com A series of proton transfers and tautomerization leads to the amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a base (e.g., NaOH or KOH) results in the formation of a carboxylate salt. libretexts.orgchemistrysteps.com The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia (B1221849) gas. libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, the final reaction mixture must be acidified. libretexts.org

The presence of two bulky substituents (the ethyl group and the pyrrolidine ring) on the carbon bearing the nitrile may introduce steric hindrance, potentially requiring more forcing conditions (higher temperatures or longer reaction times) for the hydrolysis to proceed to completion. acs.org

Table 2: Conditions for Hydrolysis of Nitriles

| Conditions | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., aq. HCl), Heat | Amide | Carboxylic Acid |

| Basic | OH⁻ (e.g., aq. NaOH), Heat | Amide | Carboxylate Salt (requires acidification for free acid) |

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles, which are considered bioisosteres of carboxylic acids. acs.org

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃) or an organic azide, can yield a 5-substituted tetrazole. acs.orgresearchgate.net This transformation is often catalyzed by Lewis acids or proceeds under thermal conditions. researchgate.netorganic-chemistry.org The mechanism can be either a concerted [3+2] cycloaddition or a stepwise process involving nucleophilic attack of the azide on the nitrile followed by cyclization. acs.org The use of catalysts like dialkyltin oxides or specific organocatalysts can facilitate the reaction under milder conditions. organic-chemistry.org

Another class of 1,3-dipoles, nitrile ylides, can also undergo [3+2] cycloaddition with various dipolarophiles. nih.gov While the nitrile in this compound would typically act as the dipolarophile in such reactions, it is less reactive than electron-deficient alkenes or alkynes. However, under appropriate conditions, cycloaddition could potentially occur.

Table 3: [3+2] Cycloaddition of Nitriles with Azides

| Reagents | Catalyst/Conditions | Product |

|---|---|---|

| Nitrile, Sodium Azide (NaN₃) | Lewis Acid (e.g., ZnCl₂, NH₄Cl), DMF, Heat | 5-Substituted-1H-tetrazole |

| Nitrile, Trimethylsilyl Azide (TMSN₃) | Dialkyltin oxide, Heat | 1-Silyl-5-substituted-tetrazole |

| Nitrile, Organic Azide (R-N₃) | Heat or Photocatalysis | 1,5-Disubstituted-tetrazole |

Radical Chemistry and Electron Transfer Processes

Generation and Behavior of Carbon-Centered Radicals

A carbon-centered radical can be generated at the C3 position of this compound. The resulting radical would be a tertiary radical, which is relatively stable. Its stability would be further influenced by the adjacent cyano group. Cyano groups can stabilize adjacent radicals through resonance and inductive effects. nih.govrsc.org

Such radicals could be generated through several methods:

Fragmentation: Ring-opening of a cyclobutanone (B123998) oxime can generate a distal cyano-substituted alkyl radical. rsc.org A similar strategy involving a precursor that fragments to reveal the C3 radical could be envisioned.

Oxidative Deprotonation: A C-H bond adjacent to the nitrogen on the pyrrolidine ring could be oxidized via a photocatalyst to a radical cation, followed by deprotonation to yield an α-amino radical. acs.org While less direct for the C3 position, subsequent radical translocation is a possibility.

Once formed, this tertiary, cyano-stabilized radical could participate in various reactions, such as addition to alkenes or trapping by other radical species. nih.govnih.gov

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a key process in radical chemistry, involving the concerted movement of a proton and an electron. acs.orgmdpi.com In the context of this compound, HAT could occur in two primary ways:

Generation of a Radical: An external radical could abstract a hydrogen atom from the pyrrolidine ring or the ethyl group. The most likely sites for abstraction would be the C-H bonds alpha to the nitrogen atom (C2 and C5), as these are weakened by the adjacent heteroatom. acs.orgmdpi.com This would generate an α-amino radical. Abstraction from the ethyl group is also possible, leading to a secondary radical.

Quenching of a Radical: If a radical is formed at the C3 position, it could be quenched by abstracting a hydrogen atom from a suitable donor molecule, terminating a radical chain or completing a synthetic step. acs.org

Photocatalysis is a modern tool for initiating HAT reactions under mild conditions, often using visible light. acs.org Biocatalytic systems using enzymes also employ HAT with high selectivity. nih.gov

Single Electron Transfer (SET) Pathways

Single Electron Transfer (SET) processes involve the transfer of a single electron to or from a molecule, generating a radical ion. The pyrrolidine nitrogen in this compound possesses a lone pair of electrons and could act as an electron donor in a SET process.

Upon oxidation (removal of an electron), a radical cation would be formed. This species could then undergo further reactions, such as deprotonation at an adjacent carbon to form a carbon-centered radical (an α-amino radical). rsc.org This type of activation is often seen in photoredox catalysis, where an excited-state photocatalyst acts as the oxidant. acs.orgrsc.org

Conversely, the nitrile group, being electron-withdrawing, could potentially accept an electron under reductive conditions to form a radical anion, although this is generally less common for nitriles compared to carbonyl compounds. The resulting radical anion could then be protonated or participate in further electron transfer steps.

Involvement of Nitrogen-Centered Radicals

The study of nitrogen-centered radicals has become an increasingly important area in organic synthesis, offering powerful methods for the construction of nitrogen-containing heterocyclic compounds such as pyrrolidines. researchgate.netnsf.gov These highly reactive intermediates can be generated under mild conditions and participate in a variety of transformations, most notably cyclization reactions to form C-N bonds. researchgate.net While the broader field of radical chemistry has extensively detailed the synthesis of the pyrrolidine core, specific research detailing the involvement of nitrogen-centered radicals in the reactivity and transformations of This compound is not available in the current body of scientific literature.

However, the general principles of nitrogen-centered radical cyclizations provide a theoretical framework through which potential transformations of precursors to this compound could be envisioned. Nitrogen-centered radicals are typically generated from precursors such as N-haloamines, N-alkoxyamines, or through the reduction of N-O or N-N bonds. nih.govnih.gov Once formed, these radicals can undergo intramolecular addition to a suitably positioned unsaturated moiety, such as an alkene or alkyne, to construct the pyrrolidine ring.

The regioselectivity of these cyclizations is a critical aspect, with 5-exo-trig cyclizations being a common and favored pathway for the formation of five-membered rings like pyrrolidine. The stereochemical outcome of these reactions can often be controlled by the substitution pattern of the starting material and the reaction conditions.

| Radical Precursor Type | Method of Generation | General Transformation | Potential Relevance to Pyrrolidine Synthesis |

| N-Haloamines (e.g., N-chloroamines) | Homolytic cleavage (e.g., using light or a radical initiator) or reduction (e.g., with Fe(II) or Ti(III) salts) | Intramolecular addition to an alkene to form a pyrrolidine ring. | A well-established method for forming the pyrrolidine core structure. |

| Amidyl Radicals | From N-acyl-N-alkoxyamides or similar precursors. nih.gov | Cyclization onto an allene (B1206475) or alkene to form functionalized lactams, which can be further converted to pyrrolidines. nih.gov | Offers a route to introduce functionality at various positions of the pyrrolidine ring. |

| Aminyl Radicals | From N-alkoxyamines or through photoredox catalysis. | Intramolecular cyclization, often requiring activation of the radical acceptor. | Provides a pathway under mild conditions, compatible with various functional groups. |

It is important to reiterate that the application of these methods to the specific synthesis or transformation of this compound has not been documented. Future research in this area would be necessary to explore the viability and specifics of nitrogen-centered radical-mediated reactions for this particular compound.

Mechanistic Investigations in 3 Ethylpyrrolidine 3 Carbonitrile Chemistry

Reaction Pathway Elucidation and Intermediate Identification

No specific reaction pathways or identified intermediates for the synthesis of 3-Ethylpyrrolidine-3-carbonitrile have been reported in the surveyed literature. General mechanisms for the formation of related 1-aryl-2-oxo-3-pyrrolidinecarbonitriles suggest a pathway involving the nucleophilic attack of a primary arylamine on a cyclopropane (B1198618) precursor, leading to a ring-opened intermediate that subsequently undergoes intramolecular cyclization. sci-hub.se However, the applicability of this pathway to the formation of this compound is speculative.

Transition State Characterization

There is no information available regarding the characterization of transition states in reactions involving this compound. Computational studies have been performed on related systems, such as the synthesis of pyrrolidinedione derivatives, to elucidate transition state energies, but these findings are not directly transferable. rsc.org

Kinetic and Thermodynamic Analyses of Key Steps

A search of the scientific literature yielded no kinetic or thermodynamic data for the key steps in the synthesis or reactions of this compound. Such analyses are crucial for understanding reaction feasibility and optimizing conditions but have not been published for this specific compound.

Role of Catalytic Species and Ligands

While catalysis is central to the synthesis of many pyrrolidine (B122466) derivatives, with palladium and other metals playing key roles in transformations like hydroarylation, there are no reports detailing the use of specific catalytic species or ligands for the synthesis of this compound. chemrxiv.orgnih.gov The influence of catalysts and ligands on the stereoselectivity and efficiency of forming the 3-ethyl-3-cyano substitution pattern remains an uninvestigated area of research.

Theoretical and Computational Chemistry Studies of 3 Ethylpyrrolidine 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, varying in their level of theory and computational cost, can elucidate geometric parameters, energetic properties, and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular method for studying medium-sized organic molecules due to its favorable balance of accuracy and computational efficiency. For 3-Ethylpyrrolidine-3-carbonitrile, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or larger, can be used to optimize the molecular geometry and predict vibrational frequencies. These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule, including the puckering of the pyrrolidine (B122466) ring and the orientation of the ethyl and nitrile substituents.

Ab Initio and Post-Hartree-Fock Methods

Ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a greater computational expense. The application of these methods to this compound would provide benchmark data for its electronic energy and structural parameters. Such high-level calculations are particularly valuable for refining the understanding of electron correlation effects within the molecule, which can influence its stability and reactivity.

Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, making this site nucleophilic. Conversely, the LUMO is expected to be centered on the antibonding π* orbital of the nitrile group (C≡N), rendering this group susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

| Molecular Orbital | Description | Predicted Location of High Electron Density |

| HOMO | Highest Occupied Molecular Orbital | Nitrogen atom of the pyrrolidine ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Antibonding π* orbital of the nitrile group |

Relativistic Effects in Electronic Structure

Relativistic effects become significant for molecules containing heavy atoms (typically from the fourth row of the periodic table and below). Since this compound is composed of light atoms (carbon, hydrogen, and nitrogen), relativistic effects on its electronic structure are considered negligible and are generally not accounted for in computational studies of this molecule.

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is fundamental to predicting its physical and chemical properties.

Charge Distribution and Electrostatic Potential

The charge distribution within this compound can be analyzed using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These analyses would quantify the partial atomic charges, revealing the polar nature of the molecule. The nitrogen atom and the nitrile group are expected to be regions of negative charge, while the hydrogen atoms and the carbon atoms of the ethyl group will carry partial positive charges.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecular surface. For this compound, the ESP map would show a region of negative potential (typically colored red) around the nitrogen atom and the nitrile group, indicating their role as sites for electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the one attached to the nitrogen.

| Atomic Group | Predicted Partial Charge | Electrostatic Potential |

| Pyrrolidine Nitrogen | Negative | Negative (Red) |

| Nitrile Group (C≡N) | Negative | Negative (Red) |

| Hydrogen Atoms | Positive | Positive (Blue) |

Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the condensed-phase behavior, molecular recognition, and supramolecular chemistry of molecules like this compound. These interactions, though weaker than covalent bonds, collectively dictate the physical properties and crystal packing of the compound. Key non-covalent interactions expected for this molecule include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Computational studies on various substituted pyrrolidines have highlighted the importance of these forces. For instance, research on 4-substituted-benzyl pyrrolidine-1-carbodithioates has demonstrated the significance of C–H⋯π interactions and, in the case of halogenated derivatives, Cl⋯Cl contacts in the crystal lattice. rsc.org In the context of this compound, the secondary amine (N-H) group is a potent hydrogen bond donor, while the nitrogen atom of the nitrile group and the lone pair on the pyrrolidine nitrogen can act as hydrogen bond acceptors.

Furthermore, the polar C≡N bond introduces a significant dipole moment, leading to strong dipole-dipole interactions that would influence the orientation of molecules in a condensed phase. The ethyl group, while primarily contributing to steric bulk and van der Waals interactions, can also participate in weaker C-H⋯N or C-H⋯π(C≡N) interactions. The interplay of these forces can be computationally modeled to predict crystal packing and polymorphism.

A study on taurine-based hybrid drugs containing a substituted pyrrolidine ring revealed unusual intramolecular interactions involving the lone electron pairs of a sulfone group and a delocalized π-system of a pyrazolidinone cycle. mdpi.com This suggests that in this compound, similar intramolecular interactions, although likely weaker, could exist between the ethyl group and the nitrile or pyrrolidine ring, influencing its conformational preferences.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | N-H (pyrrolidine) | N (nitrile), N (pyrrolidine) | Primary determinant of intermolecular association and crystal packing. |

| Dipole-Dipole | C≡N | C≡N | Strong orienting effect in the solid and liquid states. |

| van der Waals | Ethyl group, pyrrolidine ring | Surrounding molecules | General attractive forces contributing to cohesion. |

| C-H⋯π | C-H (ethyl, pyrrolidine) | C≡N | Weaker, directional interactions that can influence conformation and packing. |

Conformational Analysis and Dynamic Behavior

The five-membered pyrrolidine ring is not planar and exhibits a characteristic puckering. The two most common conformations are the "envelope" (with one atom out of the plane of the other four) and the "twist" (with two adjacent atoms out of the plane of the other three). The substituents on the ring significantly influence the preferred pucker and the energy barrier between different conformations.

For this compound, the presence of two substituents at the C3 position introduces significant steric considerations. Computational studies on 4-substituted prolines have shown that bulky substituents strongly prefer a pseudoequatorial orientation to minimize steric strain. acs.org By analogy, the ethyl group at the C3 position of this compound would likely favor an equatorial-like position in the most stable conformer.

A rigorous conformational analysis of pyrrolidine enamines using density functional theory (DFT) revealed that multiple conformations can be significantly populated at equilibrium, with small energy differences between them. researchgate.net This highlights the necessity of a thorough computational search to identify all low-energy conformers of this compound. The dynamic behavior would involve the interconversion between these conformers through ring puckering and rotation around the C-C bond of the ethyl group.

Table 2: Predicted Conformational Features of this compound

| Feature | Description | Predicted Influence |

| Pyrrolidine Ring Pucker | Envelope or Twist conformations | The ethyl and nitrile groups at C3 will influence the specific puckering mode to minimize steric interactions. |

| Ethyl Group Orientation | Pseudo-equatorial or pseudo-axial | The bulkier ethyl group is expected to preferentially occupy a pseudo-equatorial position. |

| Conformational Dynamics | Interconversion between low-energy conformers | Expected to be rapid at room temperature, involving ring flips and bond rotations. |

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis, if relevant to chemical reactivity)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy using DFT methods. For this compound, these calculations would be sensitive to the conformational state of the molecule. Online databases and prediction tools, such as nmrdb.org, can provide simulated NMR spectra based on the molecular structure. youtube.com These tools can be used to estimate the chemical shifts for the protons on the pyrrolidine ring and the ethyl group, as well as the carbon signals, including the characteristic quaternary carbon at C3 and the nitrile carbon.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can also be calculated computationally. A key feature in the predicted IR spectrum of this compound would be the C≡N stretching frequency, typically appearing in the range of 2220-2260 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in the region of 3300-3500 cm⁻¹. Computational analysis can help to assign the various C-H and C-N stretching and bending modes.

UV-Vis Spectroscopy: The nitrile group has a weak n→π* absorption in the ultraviolet region, but it is often not prominent. The primary application of UV-Vis prediction in this context might be to assess any potential for electronic transitions that could be relevant to photochemical reactivity, although this is not a major anticipated reaction pathway for this molecule.

Solvation Models and Solvent Effects on Reactivity and Structure

The structure, reactivity, and conformational equilibrium of this compound can be significantly influenced by the solvent. Computational solvation models, such as implicit continuum models (e.g., PCM, SMD) or explicit solvent models (including a number of solvent molecules in the calculation), can be used to study these effects.

A theoretical study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine investigated the effect of including an explicit solvent molecule in the calculations. nih.gov The study found that while an explicit pyrrolidine or methanol (B129727) molecule could stabilize intermediates and transition states through hydrogen bonding, this was sometimes offset by the entropic cost. nih.gov For reactions involving this compound, particularly those where the N-H or nitrile group participates, the choice of solvent will be critical.

Polar protic solvents (e.g., water, methanol) would be expected to strongly solvate the molecule through hydrogen bonding, potentially influencing the conformational preference of the pyrrolidine ring and the electronic properties of the nitrile group. Polar aprotic solvents (e.g., DMSO, acetonitrile) would primarily interact through dipole-dipole interactions. The use of different solvation models in computational studies can provide insights into how the solvent modulates the energy barriers of reactions and the stability of different conformers.

Reaction Mechanism Modeling and Prediction of Selectivity

Computational modeling is invaluable for elucidating reaction mechanisms and predicting the selectivity of chemical transformations. For 3-Ethylpyrrolpyrrolidine-3-carbonitrile, several types of reactions can be computationally investigated.

Reactions at the Nitrile Group: The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic addition. The mechanism of addition of Grignard reagents or hydrides (like LiAlH₄) to nitriles has been described and can be modeled computationally. libretexts.orgyoutube.comlibretexts.org Such modeling would involve locating the transition state for the nucleophilic attack on the nitrile carbon to form an intermediate imine anion. The subsequent hydrolysis or reduction steps could also be modeled to predict the final products (ketones or amines, respectively). libretexts.org

Reactions involving the Pyrrolidine Nitrogen: The secondary amine is nucleophilic and can participate in various reactions, such as alkylation or acylation. Computational studies can model the transition states for these reactions to predict their feasibility and selectivity.

Cyclization Reactions: Computational studies have been performed on the mechanism of synthesis of pyrrolidinedione derivatives, which involves a cyclization to form the pyrrolidine ring. rsc.orgresearchgate.net While this compound is already a cyclic structure, understanding the thermodynamics and kinetics of ring-opening or ring-expansion reactions could be explored computationally.

A computational study on substituted 3-phenylpropyl radicals investigated the competition between fragmentation and cyclization reactions. nih.gov Although a different type of system, it demonstrates the power of computational chemistry to predict the outcome of competing reaction pathways. For this compound, computational modeling could be used to explore, for example, the regioselectivity of deprotonation at the C2 or C5 positions and the subsequent reactions of the resulting anion.

Table 3: Computationally Accessible Reactions of this compound

| Reaction Type | Reactive Site | Potential Products | Computational Insights |

| Nucleophilic Addition | Nitrile Carbon | Ketones (with Grignard), Amines (with LiAlH₄) | Transition state energies, reaction barriers, intermediate stability. libretexts.orglibretexts.org |

| Hydrolysis | Nitrile Group | Carboxylic Acids, Amides | Mechanistic pathway (acid or base catalyzed), intermediate structures. libretexts.org |

| N-Alkylation/Acylation | Pyrrolidine Nitrogen | N-substituted pyrrolidines | Reaction thermodynamics and kinetics. |

| Deprotonation | α-Carbons (C2, C5) | Pyrrolidine anions | Regioselectivity, stability of the resulting anion. |

Applications of 3 Ethylpyrrolidine 3 Carbonitrile in Organic Synthesis

As a Versatile Chiral Building Block

The inherent chirality of 3-Ethylpyrrolidine-3-carbonitrile, arising from the stereocenter at the 3-position, positions it as a potential chiral building block. Chiral molecules are of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug can profoundly influence its efficacy and safety. In theory, enantiomerically pure forms of this compound could serve as starting materials for the synthesis of complex, single-enantiomer drug candidates.

The synthetic utility of related chiral pyrrolidine-3-carboxylic acids and their derivatives is well-established. rsc.org These compounds are frequently employed to introduce a constrained, chiral scaffold into a target molecule. By analogy, this compound could be utilized in a similar fashion, with the nitrile group offering a distinct set of chemical transformations compared to a carboxylic acid or ester. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

Precursors for the Synthesis of Complex Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing both a secondary amine and a nitrile group, suggests its potential as a precursor for the synthesis of more complex heterocyclic ring systems. The nitrile group can participate in cyclization reactions to form fused or spirocyclic structures.

For example, the reduction of the nitrile to an aminomethyl group would yield a 1,3-diamine derivative. This intermediate could then undergo condensation reactions with various electrophiles to construct a range of heterocyclic rings, such as pyrimidines or diazepines, fused to the pyrrolidine (B122466) core. While specific examples involving this compound are not available, the synthesis of diverse pyrrolidine derivatives from precursors like 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (B3217202) highlights the versatility of the cyano-pyrrolidine scaffold in building complex heterocyclic systems. ekb.egscinito.ai

Intermediates in the Construction of Advanced Organic Molecules

The pyrrolidine scaffold is a key component in numerous advanced organic molecules with significant biological activity. For instance, the structurally related (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a known intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases. google.com

Theoretically, this compound could serve a similar role as an intermediate. Its functional groups could be manipulated in a stepwise fashion to build up the complexity required for a final drug target. The ethyl group provides a lipophilic substituent that can be crucial for binding to biological targets, while the nitrile offers a handle for further chemical elaboration.

Design and Synthesis of Ligands for Catalysis

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. Pyrrolidine-based structures are frequently used as the backbone for chiral ligands due to their conformational rigidity and the predictable orientation of substituents.

Although there is no specific information on the use of this compound in ligand design, one could envision its application in this area. The secondary amine of the pyrrolidine ring could be functionalized with phosphine (B1218219) groups or other coordinating moieties to create bidentate or tridentate ligands. The stereocenter at the 3-position would impart chirality to the resulting metal complex, potentially enabling highly enantioselective catalytic transformations.

Development of Chemical Probes and Tools for Mechanistic Studies

Chemical probes are small molecules used to study biological processes or the mechanisms of chemical reactions. The unique substitution pattern of this compound could make it a candidate for the development of such tools. For example, the nitrile group could be used as a reactive handle to attach fluorescent tags or other reporter groups. The resulting labeled molecule could then be used to visualize its distribution in biological systems or to track its involvement in a chemical transformation.

Future Directions and Emerging Research Avenues in 3 Ethylpyrrolidine 3 Carbonitrile Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. jddhs.com Future synthetic strategies for 3-Ethylpyrrolidine-3-carbonitrile are expected to move away from traditional methods that often rely on hazardous solvents and stoichiometric reagents, towards more sustainable practices. jptcp.com This involves the implementation of greener solvents, alternative energy sources, and innovative process technologies. jptcp.commdpi.com

Key green approaches applicable to the synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents derived from renewable resources can significantly reduce pollution. jptcp.comejcmpr.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, increase product yields, and minimize side reactions by providing rapid and uniform heating. mdpi.com

Continuous Flow Processing: Performing reactions in continuous flow reactors offers superior control over reaction parameters, enhances safety, and allows for more efficient and scalable production compared to batch processes. mdpi.com This technology can be integrated with other green techniques like catalysis and real-time monitoring. jddhs.com

Catalytic Routes: The development of highly efficient catalytic systems, including biocatalysis and heterogeneous catalysis, can reduce waste by replacing stoichiometric reagents and enabling milder reaction conditions. jddhs.com

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, or Deep Eutectic Solvents jptcp.com |

| Energy Source | Conventional heating (oil bath) | Microwave Irradiation mdpi.com |

| Process | Batch processing | Continuous Flow Processing mdpi.com |

| Reagents | Stoichiometric use of strong bases or toxic cyanides | Catalytic cyanide source, enzyme-catalyzed reactions |

| Waste Profile | High volume of solvent and reagent waste | Reduced waste, potential for solvent recycling jddhs.com |

Exploration of Unconventional Reactivity Modalities

The unique structure of this compound, featuring a quaternary center with both a nitrile and an ethyl group, opens the door to exploring reactivity patterns beyond standard functional group transformations. The pyrrolidine (B122466) ring itself is a privileged scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. ekb.eg Future research will likely focus on leveraging the steric and electronic properties of the molecule to forge novel chemical bonds and construct more complex molecular frameworks.

Potential areas of exploration include:

Domino and Tandem Reactions: Designing multi-step reactions that occur in a single pot, triggered by an initial transformation at the nitrile or the pyrrolidine nitrogen. This aligns with green chemistry principles by reducing workup steps and solvent usage.

1,3-Dipolar Cycloadditions: Utilizing the in-situ generation of azomethine ylides from the pyrrolidine ring for cycloaddition reactions, a powerful tool for constructing polycyclic systems. nih.gov

Organophosphorus Chemistry: The reactivity of related 4-cyano-pyrrolidin-3-ones with organophosphorus reagents like Wittig-Horner reagents suggests that this compound could be a substrate for novel C-C bond-forming reactions. ekb.eg

Photoredox and Electrochemical Catalysis: Using light or electricity to generate reactive intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods.

Table 2: Potential Unconventional Reactions for this compound

| Reactivity Modality | Description | Potential Product Class |

|---|---|---|

| Tandem Aza-Michael/Cyclization | Sequential addition of a nucleophile to an activated alkene followed by intramolecular cyclization involving the nitrile group. | Fused bicyclic heterocycles |

| [3+2] Cycloaddition | Reaction of an in-situ generated azomethine ylide from the pyrrolidine with various dipolarophiles. nih.gov | Spiro-pyrrolidine systems |

| Nitrile-Directed C-H Activation | Transition-metal-catalyzed activation of adjacent C-H bonds, directed by the nitrile group, to introduce new functional groups. | Functionalized pyrrolidines |

| Electrochemical Reduction/Coupling | Electrochemical reduction of the nitrile to an amine or a radical anion, followed by coupling with an electrophile. | Aminomethyl or functionalized pyrrolidines |

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

Key applications include:

Retrosynthetic Analysis: AI-powered platforms can propose multiple viable synthetic routes by breaking down the target molecule into simpler, commercially available precursors. researchgate.netyoutube.com This can uncover non-intuitive pathways that a human chemist might overlook.

Reaction Condition Optimization: ML models can predict the optimal temperature, solvent, catalyst, and other parameters to maximize yield and minimize byproducts, reducing the need for extensive trial-and-error experimentation. mdpi.compreprints.org

Automated Synthesis: AI-driven algorithms can be integrated with robotic platforms to enable the fully automated synthesis of molecules, allowing for high-throughput screening of reaction conditions and rapid analogue production. pharmafeatures.com

Table 3: Application of AI/ML in the Synthesis of this compound

| AI/ML Tool | Application | Potential Outcome |

|---|---|---|

| Retrosynthesis Planner | Proposes synthetic routes from starting materials. mdpi.com | Identification of the most cost-effective and efficient route. |

| Reaction Prediction Model | Predicts the major product and yield of a given reaction. preprints.org | De-risking of proposed synthetic steps before lab execution. |

| Bayesian Optimization | Iteratively suggests new reaction conditions to try. researchgate.netnih.gov | Rapid optimization of reaction yield and selectivity with fewer experiments. |

| Generative Models | Designs novel derivatives of the target molecule with desired properties. researchgate.net | Discovery of new analogues with enhanced biological activity or properties. |

Advanced Spectroscopic Characterization for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While standard techniques like ¹H and ¹³C NMR are routine, advanced spectroscopic methods can provide unparalleled insight into the transient intermediates and complex dynamics of reactions involving this compound.

Future research will likely employ:

In-situ Spectroscopy: Techniques such as in-situ IR and Raman spectroscopy allow for real-time monitoring of reacting species, providing kinetic data and helping to identify short-lived intermediates without the need for quenching.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., NOESY, HSQC) can elucidate the precise 3D structure and conformational dynamics of the pyrrolidine ring, which are critical for its function. Diffusion-Ordered Spectroscopy (DOSY) can help analyze complex reaction mixtures.

X-ray Crystallography: Unambiguously determines the solid-state structure of the molecule and its derivatives or complexes, providing precise bond lengths, angles, and stereochemical assignments, which are vital for validating computational models.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, CD spectroscopy is essential for confirming the absolute configuration and studying stereoselective reactions.

Table 4: Advanced Spectroscopic Methods for Studying this compound

| Spectroscopic Technique | Information Gained | Application |

|---|---|---|

| 2D NMR (NOESY) | Through-space proton-proton correlations. | Determination of the relative stereochemistry and preferred conformation of the pyrrolidine ring. |

| In-situ IR/Raman | Real-time monitoring of functional group changes. | Elucidation of reaction kinetics and identification of transient intermediates. |

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Absolute structure determination and validation of computationally predicted structures. |

| Circular Dichroism | Differential absorption of circularly polarized light. | Confirmation of enantiomeric purity and assignment of absolute configuration. |

Synergistic Application of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. nih.gov For this compound, this integrated approach can guide experimental design, rationalize observed outcomes, and predict molecular properties before synthesis is even attempted.

This synergistic workflow involves:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular structures, reaction energies, and transition states, providing a detailed picture of reaction mechanisms and predicting reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the flexible pyrrolidine ring and its interactions with solvents or biological targets, offering insights that are difficult to obtain experimentally.

Docking Studies: If the molecule is investigated as a ligand for a biological target, molecular docking can predict binding modes and affinities, guiding the design of more potent analogues. nih.gov

The experimental validation of these computational predictions is key. For instance, a theoretically predicted low-energy reaction pathway can be tested in the lab, and the resulting product structures can be confirmed by NMR and X-ray crystallography, creating a feedback loop that refines the computational models. nih.gov

Table 5: Synergistic Computational and Experimental Workflow

| Stage | Computational Method | Experimental Method | Combined Insight |

|---|---|---|---|

| Structure | DFT Geometry Optimization | X-ray Crystallography, 2D NMR | Accurate, validated 3D molecular structure and conformation. |

| Reactivity | Transition State Calculation | Kinetic Studies, In-situ Spectroscopy | Detailed understanding of reaction mechanisms and energy barriers. |

| Properties | QSAR, Molecular Dynamics | Biological Assays, Physical Measurements | Predictive models for biological activity and physical properties. |

| Spectra | NMR/IR Spectra Prediction | NMR, IR Spectroscopy | Unambiguous assignment of experimental spectra. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.